molecular formula C15H20N2O2 B069652 1-Boc-tryptamine CAS No. 167015-84-1

1-Boc-tryptamine

Cat. No. B069652
M. Wt: 260.33 g/mol
InChI Key: MOJFEUODIYFJEI-UHFFFAOYSA-N
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Description

1-Boc-tryptamine is a derivative of Tryptamine , which is a non-selective serotonin receptor agonist and serotonin-norepinephrine-dopamine releasing agent (SNDRA) . Tryptamine is a ligand for gut epithelial serotonin type 4 (5-HT 4) receptors and regulates gastrointestinal electrolyte balance through colonic secretions .


Synthesis Analysis

A series of tryptamine derivatives were synthesized by targeting the amine of the tryptamine side chain with various substituted/unsubstituted phenacyl, benzoyl, and benzyl molecules . The synthesis of peptoids rich in N htrp and N trp residues using different resins, cleavage conditions, and unprotected as well as tert-butyl oxycarbonyl-protected amines suitable for automated solid-phase submonomer peptoid synthesis protocols has been investigated .


Molecular Structure Analysis

The molecular formula of 1-Boc-tryptamine is C15H20N2O2 . The structure of tryptamine is a shared feature of certain aminergic neuromodulators including melatonin, serotonin, bufotenin, and psychedelic derivatives such as dimethyltryptamine (DMT), psilocybin, psilocin, and others .


Chemical Reactions Analysis

Tryptamine can weakly activate the trace amine-associated receptor, TAAR1 (hTAAR1 in humans) . Limited studies have considered tryptamine to be a trace neuromodulator capable of regulating the activity of neuronal cell responses without binding to the associated postsynaptic receptors .


Physical And Chemical Properties Analysis

The molecular weight of 1-Boc-tryptamine is 260.33 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The exact mass is 260.152477885 g/mol .

Scientific Research Applications

Synthesis of β-Carboline Alkaloids

Specific Scientific Field

This application falls under the field of Organic Chemistry , specifically the synthesis of complex natural products.

Summary of the Application

1-Boc-tryptamine is used in the synthesis of β-carboline alkaloids . These alkaloids are a family of natural and synthetic indole-containing heterocyclic compounds that are widely distributed in nature .

Methods of Application or Experimental Procedures

Results or Outcomes

The synthesis of these alkaloids has been a focus of interest due to their diverse biological activities. They have potential pharmacological activity as sedative, anxiolytic, hypnotic, anticonvulsant, antitumor, antiviral, antiparasitic or antimicrobial drug candidates .

Synthesis of Peptoids

Specific Scientific Field

This application is in the field of Biochemistry , specifically in the synthesis of peptoids.

Summary of the Application

1-Boc-tryptamine is used in the synthesis of peptoids containing multiple N htrp and N trp residues . Peptoids are peptide-mimetics with versatile biological applications due to their proteolytic stability and structural diversity .

Methods of Application or Experimental Procedures

The synthesis involves the use of different resins, cleavage conditions, and unprotected as well as tert-butyloxycarbonyl-protected amines suitable for automated solid-phase submonomer peptoid synthesis protocols .

Results or Outcomes

The synthesis of these peptoids is important due to their potential biological applications. They are studied in different biological systems, especially those with dominant balanced hydrophobic and charge distribution along the backbone .

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

Future Directions

Tryptamines are naturally occurring compounds, which can derive from the amino acid tryptophan by several biosynthetic pathways . The report proposes several new directions and experiments to ascertain the role of DMT in the brain, including brain mapping of enzymes responsible for the biosynthesis of DMT, further studies to elaborate its presence and role in the pineal gland, a reconsideration of binding site data, and new administration .

properties

IUPAC Name

tert-butyl 3-(2-aminoethyl)indole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-15(2,3)19-14(18)17-10-11(8-9-16)12-6-4-5-7-13(12)17/h4-7,10H,8-9,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOJFEUODIYFJEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=CC=CC=C21)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90363691
Record name 1-Boc-tryptamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Boc-tryptamine

CAS RN

167015-84-1
Record name 1-Boc-tryptamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90363691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
T Fujiwara, T Seki, T Yakura, Y Takeuchi - Journal of Fluorine Chemistry, 2014 - Elsevier
… However, when 1-(tert-butoxycarbonyl)tryptamine (1-Boc-tryptamine) 4k was employed as a substrate, fluorocyclization did not proceed even at reflux temperature for 24 h (entry 3). …
Number of citations: 26 www.sciencedirect.com
A Lone, A Arnous, PR Hansen, B Mojsoska… - Frontiers in …, 2020 - frontiersin.org
Peptoids hold status as peptide-mimetics with versatile biological applications due to their proteolytic stability and structural diversity. Among those that have been studied in different …
Number of citations: 7 www.frontiersin.org
D Helmer, K Brahm, C Helmer, JS Wack… - Analytical …, 2016 - pubs.rsc.org
The split-synthesis approach offers a quick and easy method for producing a large diversity of substances for the discovery of novel protein ligands. Screening of the resulting one-bead-…
Number of citations: 8 pubs.rsc.org

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